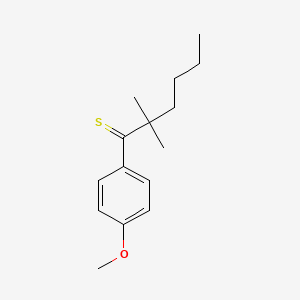
(E)-(4-Methoxyphenyl)diazene-1-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-(4-Methoxyphenyl)diazene-1-carbonitrile is an organic compound characterized by the presence of a diazene group (N=N) attached to a 4-methoxyphenyl ring and a carbonitrile group (C≡N)
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (E)-(4-Methoxyphenyl)diazene-1-carbonitrile typically involves the diazotization of 4-methoxyaniline followed by a coupling reaction with a nitrile compound. The reaction conditions often include the use of acidic or basic catalysts to facilitate the formation of the diazene group.
Industrial Production Methods: Industrial production methods for this compound may involve large-scale diazotization processes, where 4-methoxyaniline is treated with nitrous acid to form the diazonium salt, which is then coupled with a nitrile compound under controlled conditions to yield this compound.
Analyse Des Réactions Chimiques
Types of Reactions: (E)-(4-Methoxyphenyl)diazene-1-carbonitrile can undergo various chemical reactions, including:
Oxidation: The diazene group can be oxidized to form azoxy compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines).
Major Products:
Oxidation: Formation of azoxy compounds.
Reduction: Formation of hydrazine derivatives.
Substitution: Formation of substituted phenyl diazene compounds.
Applications De Recherche Scientifique
(E)-(4-Methoxyphenyl)diazene-1-carbonitrile has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.
Industry: Utilized in the development of advanced materials and dyes due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of (E)-(4-Methoxyphenyl)diazene-1-carbonitrile involves its interaction with molecular targets such as enzymes and receptors. The diazene group can participate in redox reactions, influencing cellular pathways and biochemical processes. The compound’s effects are mediated through its ability to form reactive intermediates that interact with specific molecular targets, leading to various biological outcomes.
Comparaison Avec Des Composés Similaires
(E)-(4-Methoxyphenyl)diazene-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of a carbonitrile group.
(E)-(4-Methoxyphenyl)diazene-1-sulfonamide: Contains a sulfonamide group, offering different chemical reactivity and applications.
(E)-(4-Methoxyphenyl)diazene-1-thiol:
Uniqueness: (E)-(4-Methoxyphenyl)diazene-1-carbonitrile is unique due to the presence of the carbonitrile group, which enhances its reactivity and potential for forming diverse chemical derivatives. This compound’s specific combination of functional groups allows for a wide range of chemical transformations and applications, distinguishing it from other similar compounds.
Propriétés
Numéro CAS |
52512-40-0 |
|---|---|
Formule moléculaire |
C8H7N3O |
Poids moléculaire |
161.16 g/mol |
Nom IUPAC |
(4-methoxyphenyl)iminocyanamide |
InChI |
InChI=1S/C8H7N3O/c1-12-8-4-2-7(3-5-8)11-10-6-9/h2-5H,1H3 |
Clé InChI |
FNONOULGEYCGGE-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=C(C=C1)N=NC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione](/img/structure/B14642934.png)
![Morpholine, 4-[[(phenylthio)methyl]sulfonyl]-](/img/structure/B14642936.png)
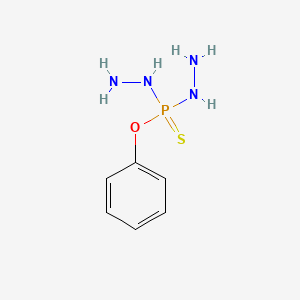
![Trimethyl[(2E)-1-methyl-2-butenyl]silane](/img/structure/B14642944.png)
![4,4'-[Carbonylbis(oxy)]dibenzoic acid](/img/structure/B14642956.png)



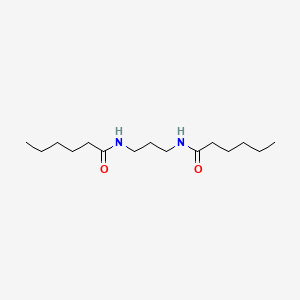
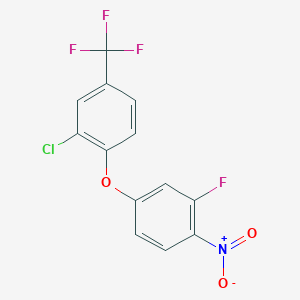
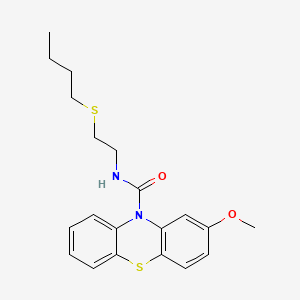
![3-Chloro-2,7,7-trimethylbicyclo[4.1.1]oct-2-ene](/img/structure/B14642994.png)
